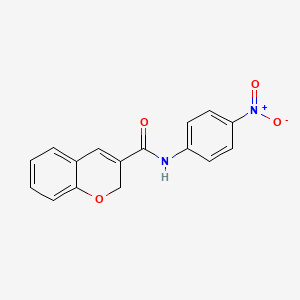

N-(4-nitrophenyl)-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-nitrophenyl)-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the nitrophenyl group in this compound adds to its reactivity and potential utility in different chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2H-chromene-3-carboxamide typically involves the reaction of 4-nitroaniline with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as the use of water as a solvent and catalyst-free reactions are being explored to make the production process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-nitrophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The chromene ring can undergo oxidation reactions to form quinone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.

Substitution: Sodium methoxide, methanol as solvent.

Oxidation: Potassium permanganate, acetone as solvent.

Major Products Formed

Reduction: 4-aminophenyl-2H-chromene-3-carboxamide.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Oxidation: Quinone derivatives of the chromene ring.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that N-(4-nitrophenyl)-2H-chromene-3-carboxamide exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) cells .

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antioxidant Effects : Its antioxidant properties contribute to cellular protection against oxidative stress .

Applications in Medicinal Chemistry

This compound is being explored for its therapeutic potential in several areas:

- Cancer Therapy :

-

Anti-inflammatory Agents :

- Research has highlighted its efficacy in reducing levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage models. This positions it as a potential treatment for conditions like arthritis or inflammatory bowel disease.

- Antioxidant Applications :

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it can be compared with other chromene derivatives:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(2,4-dinitrophenyl)-2H-chromene-3-carboxamide | Two nitro groups | Enhanced biological activity but increased toxicity | Higher reactivity due to multiple nitro groups |

| N-(2-methyl-4-aminophenyl)-2H-chromene-3-carboxamide | Amino group instead of nitro | Different reactivity; potential for different biological effects | Amino group alters interaction profiles |

| N-(2-methyl-4-hydroxyphenyl)-2H-chromene-3-carboxamide | Hydroxy group | Potential for hydrogen bonding; altered solubility | Hydroxy group enhances solubility and reactivity |

This table illustrates how the presence of different functional groups can affect the biological activity and reactivity of chromene derivatives.

Case Studies

Several case studies have been conducted to evaluate the applications of this compound:

-

Anticancer Activity Evaluation (2023) :

- Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Anti-inflammatory Effects Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with this compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

-

Antioxidant Activity Assessment (2024) :

- Objective : Evaluate the antioxidant properties using DPPH radical scavenging assay.

- Findings : The compound exhibited significant radical scavenging activity, highlighting its potential as an antioxidant agent.

Mecanismo De Acción

The mechanism of action of N-(4-nitrophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chromene ring can interact with various enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the compound’s biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-nitrophenyl acetate: Used as a substrate in enzyme assays.

N-(4-nitrophenyl)acetamide: Known for its antimicrobial properties.

(4-nitrophenyl)sulfonyltryptophan: Studied for its potential as a therapeutic agent

Uniqueness

N-(4-nitrophenyl)-2H-chromene-3-carboxamide is unique due to the presence of both the nitrophenyl and chromene moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in scientific research and industry .

Actividad Biológica

N-(4-nitrophenyl)-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, highlighting its potential applications in cancer treatment, antimicrobial activity, and enzyme inhibition.

Chemical Structure and Properties

This compound features a chromene backbone substituted with a nitrophenyl group. The structural formula can be represented as follows:

This structure contributes to its unique biological activities, which are primarily attributed to the chromene moiety's ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. Research indicates that compounds within the chromene class can induce apoptosis in cancer cells through various mechanisms, including:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cell lines, leading to inhibited cell proliferation.

- Apoptotic Pathways : It triggers apoptosis by activating caspase pathways. For instance, studies have reported increased expression of pro-apoptotic genes such as P53 and Bax, alongside down-regulation of anti-apoptotic genes like Bcl-2 and CDK4 in treated cancer cells .

Case Study: Colon Cancer

In a specific study involving colon cancer cell lines (HCT116), treatment with this compound resulted in:

- Increased mRNA levels of pro-apoptotic genes (P53 and Bax).

- Decreased levels of CDK4 and Bcl-2 mRNA compared to control groups.

- Induction of DNA fragmentation, indicative of apoptosis .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Various studies have evaluated its effectiveness against different bacterial strains. The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 8.0 |

This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains .

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in cancer progression and inflammation:

- Carbonic Anhydrases : The compound has been reported to selectively inhibit human carbonic anhydrase isoforms (hCA IX and hCA XII), which are implicated in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. Modifications to the chromene structure, such as varying substituents on the phenyl ring or altering functional groups, can significantly impact its potency and selectivity against different biological targets .

Propiedades

IUPAC Name |

N-(4-nitrophenyl)-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-16(17-13-5-7-14(8-6-13)18(20)21)12-9-11-3-1-2-4-15(11)22-10-12/h1-9H,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWOGNRJIISVLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.